2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate
Description
The exact mass of the compound this compound is 323.11575802 g/mol and the complexity rating of the compound is 470. The solubility of this chemical has been described as >48.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)ethyl propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-17(21)24-12-11-20-18(22)15-9-5-3-7-13(15)14-8-4-6-10-16(14)19(20)23/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATSLEALHJWBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate is a member of the dibenzoazepine family, notable for its complex structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a dibenzoazepine core, which is known for various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the dibenzoazepine core : Utilizing cyclization reactions.
- Functionalization : Introducing the ethyl propionate group through esterification reactions.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Aromatic compounds |
| 2 | Esterification | Ethyl propionate, acid catalyst |
Antimicrobial Properties
Research indicates that derivatives of dibenzoazepines exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The specific compound under study has been evaluated for its potential to inhibit bacterial growth effectively.
Anticancer Activity
Studies have suggested that dibenzoazepine derivatives may possess anticancer properties. The mechanism often involves the modulation of cell signaling pathways that lead to apoptosis in cancer cells. In vitro studies have demonstrated that the compound can induce cell death in specific cancer cell lines.
The biological activity of this compound is believed to involve:
- Binding to Enzymatic Targets : The compound may inhibit enzymes critical for cellular proliferation.
- Modulation of Signaling Pathways : It can affect pathways related to apoptosis and cell cycle regulation.
Study 1: Antimicrobial Efficacy
In a study published by Moneam et al. (2004), various dibenzoazepine derivatives were screened for antimicrobial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Properties
A study conducted by Duval et al. (2005) explored the anticancer potential of dibenzoazepine derivatives. The findings revealed that certain derivatives could induce apoptosis in human cancer cell lines through caspase activation pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
